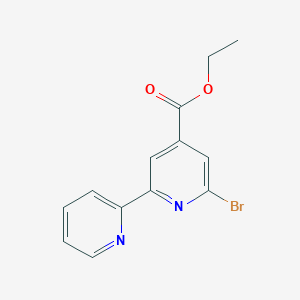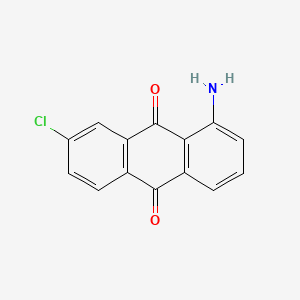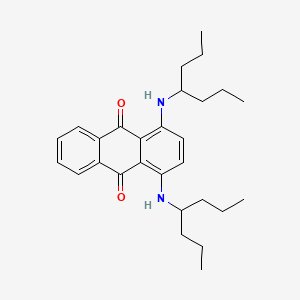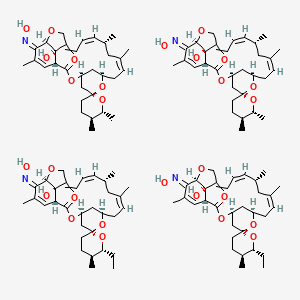
2,3,4-Trihydroxy-3-methylbutylhydrogensulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trihydroxy-3-methylbutylhydrogensulfate is an organic compound characterized by the presence of three hydroxyl groups, a methyl group, and a sulfate group attached to a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trihydroxy-3-methylbutylhydrogensulfate typically involves multi-step organic reactions. One common method includes the hydroxylation of 3-methylbutanol followed by sulfation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Trihydroxy-3-methylbutylhydrogensulfate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The sulfate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methylbutanal, while reduction could produce 3-methylbutanol.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trihydroxy-3-methylbutylhydrogensulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of pharmaceuticals, cosmetics, and specialty chemicals.
Wirkmechanismus
The mechanism by which 2,3,4-Trihydroxy-3-methylbutylhydrogensulfate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding, influencing enzyme activity and cellular processes. The sulfate group can enhance the compound’s solubility and reactivity, facilitating its role in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4-Trihydroxybutanal: Similar in structure but lacks the methyl group and sulfate group.
2,3,4-Trihydroxybenzoic acid: Contains a benzene ring instead of a butyl chain.
2,4,6-Trihydroxy-3-geranyl acetophenone: Contains a geranyl group and acetophenone moiety.
Uniqueness
2,3,4-Trihydroxy-3-methylbutylhydrogensulfate is unique due to the combination of its hydroxyl, methyl, and sulfate groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and functionality in various scientific and industrial contexts.
Eigenschaften
Molekularformel |
C5H12O7S |
|---|---|
Molekulargewicht |
216.21 g/mol |
IUPAC-Name |
(2,3,4-trihydroxy-3-methylbutyl) hydrogen sulfate |
InChI |
InChI=1S/C5H12O7S/c1-5(8,3-6)4(7)2-12-13(9,10)11/h4,6-8H,2-3H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
QFZSOLSBEOPMKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(C(COS(=O)(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)
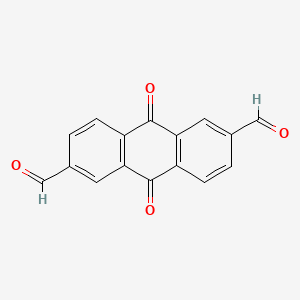

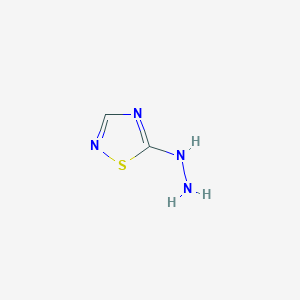
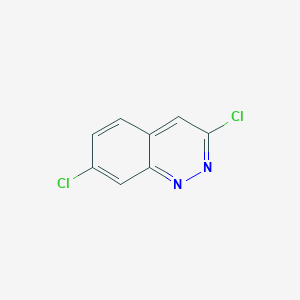
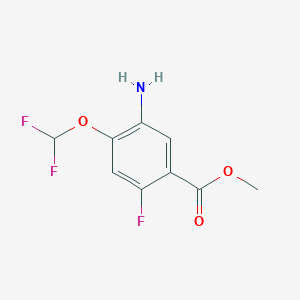
![benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13129866.png)



